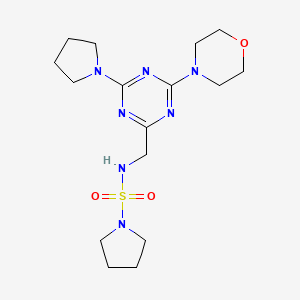
2-Methyl-2-(thiomorpholin-4-yl)propan-1-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Methyl-2-(thiomorpholin-4-yl)propan-1-amine dihydrochloride is a useful research compound. Its molecular formula is C8H20Cl2N2S and its molecular weight is 247.22. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Tetrahydroisoquinolines in Therapeutics
Tetrahydroisoquinoline (THIQ) derivatives, sharing structural similarities with 2-Methyl-2-(thiomorpholin-4-yl)propan-1-amine dihydrochloride, have been extensively studied for their therapeutic potential. Notably, THIQs have transitioned from being recognized for neurotoxicity to being explored for their neuroprotective properties, particularly in the prevention of Parkinsonism. The approval of trabectedin, a THIQ derivative, for soft tissue sarcomas highlights the success of these compounds in anticancer drug discovery. THIQ derivatives exhibit promising therapeutic activities across various domains including cancer, central nervous system disorders, metabolic disorders, and infectious diseases like malaria, tuberculosis, and HIV (Singh & Shah, 2017).
Sorption for Environmental Remediation
Research on phenoxy herbicides, which include compounds structurally related to this compound, emphasizes the importance of understanding the sorption mechanisms to soil, organic matter, and minerals. This understanding is crucial for environmental remediation strategies, particularly in mitigating the pollution caused by herbicides. The sorption characteristics are influenced by soil parameters such as pH, organic carbon content, and the presence of minerals like ferrihydrite and goethite (Werner, Garratt, & Pigott, 2012).
Chemosensors for Analyte Detection
Chitosan, a biopolymer with primary amino groups, has been utilized in the development of chemosensors for detecting metal ions and other analytes. This application is relevant due to the amine functionality present in this compound, which can be exploited in similar contexts for environmental monitoring and biomedical diagnostics. Chitosan's role in coagulation and flocculation processes, particularly in treating particulate suspensions and dissolved organic materials, illustrates its versatility and effectiveness in purification and detection systems (Guibal, Van Vooren, Dempsey, & Roussy, 2006).
Antitubercular Activity
The modification and evaluation of isoniazid (INH) structures, closely related to the chemical nature of this compound, have demonstrated significant antitubercular activity. This includes the development of derivatives with enhanced efficacy against Mycobacterium tuberculosis, showcasing the potential of structural analogs in the treatment of tuberculosis. The exploration of these derivatives highlights the ongoing effort to design more effective antitubercular agents (Asif, 2014).
Properties
IUPAC Name |
2-methyl-2-thiomorpholin-4-ylpropan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2S.2ClH/c1-8(2,7-9)10-3-5-11-6-4-10;;/h3-7,9H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUTXYUWDOHVQRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)N1CCSCC1.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![8-Benzyl 2-Tert-Butyl 7-Methyl 5-Oxa-2,8-Diazaspiro[3.5]Nonane-2,7,8-Tricarboxylate](/img/structure/B2574782.png)
![6-Chloro-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2574784.png)

![(5Z)-5-[(3-bromo-4-methoxyphenyl)methylidene]-1-(4-ethoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B2574788.png)
![N-(2-chlorophenyl)-2-{7-methyl-3-oxo-5-phenyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide](/img/structure/B2574792.png)
![2-methyl-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2574794.png)
![3-(4-methoxyphenoxy)-9-(pyridin-2-ylmethyl)-2-(trifluoromethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B2574795.png)
![(E)-2-cyano-N-cyclohexyl-3-[4-(difluoromethoxy)-3-methoxyphenyl]prop-2-enamide](/img/structure/B2574799.png)
![6-(4-Fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-2-amine](/img/structure/B2574800.png)

